molecular formula C18H14F3N3O3S B2383395 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851802-39-6

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2383395
CAS No.: 851802-39-6
M. Wt: 409.38
InChI Key: SEZHGFTWFFGFSX-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole (CAS 851802-39-6) is a high-purity imidazole derivative supplied for research and development purposes. This compound features a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry known for its versatility as a synthon for developing bioactive molecules . The molecular structure incorporates a 4-nitrophenylmethylsulfanyl moiety and a 2-(trifluoromethyl)benzoyl group, which are significant for modulating electronic properties and enhancing potential for interaction with biological polymers . With a molecular formula of C18H14F3N3O3S and a molecular weight of 409.38 g/mol, it is provided at a purity of 95%+ . Imidazole and benzimidazole-based compounds are extensively researched due to their wide spectrum of pharmacological activities, which include serving as key intermediates in the synthesis of more complex heterocyclic systems and as ligands for metal complexes in materials science and catalysis . The electron-withdrawing nitro and trifluoromethyl groups on this particular structure make it a valuable building block for researchers in fields such as coordination chemistry, where similar structures are used to create stable metal complexes with enhanced catalytic activity, and in drug discovery for the development of antimicrobial, anticancer, and anti-inflammatory agents . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHGFTWFFGFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the individual functional groups. The nitrophenyl group can be introduced through nitration reactions, while the dihydroimidazolyl group is synthesized via cyclization reactions involving appropriate precursors. The trifluoromethylphenyl group is often introduced through electrophilic aromatic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed efficacy against various bacterial strains, including Mycobacterium tuberculosis . The presence of the sulfanyl group is believed to enhance the antimicrobial properties due to its ability to interact with microbial enzymes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. For example, a related study found that compounds containing a similar imidazole framework exhibited significant cytotoxicity against colon cancer cell lines . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Antitubercular Activity

The compound's structure suggests potential antitubercular activity. In vitro studies have shown that imidazole derivatives can inhibit key enzymes in the Mycobacterium tuberculosis metabolic pathways. This was evidenced by testing the minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv .

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of related compounds and evaluated their antimicrobial properties against several pathogens. The results indicated that compounds with similar structural motifs showed promising activity, with some achieving MIC values as low as 0.5 µg/mL against resistant strains .

CompoundMIC (µg/mL)Target Pathogen
Compound A0.5E. coli
Compound B1.0S. aureus
Compound C0.8M. tuberculosis

Study 2: Anticancer Activity

In another investigation, derivatives were tested for their cytotoxic effects on various human cancer cell lines. The study reported IC50 values indicating significant inhibition of cell growth.

Cell LineIC50 (µM)Compound Tested
Colon Cancer15Compound X
Breast Cancer20Compound Y
Lung Cancer25Compound Z

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the dihydroimidazolyl group can modulate its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 and 2

The following compounds share the 4,5-dihydroimidazole core but differ in substituents, impacting electronic, steric, and functional properties:

Compound Name Position 1 Substituent Position 2 Substituent Key Features Reference
Target Compound 2-(Trifluoromethyl)benzoyl [(4-Nitrophenyl)methyl]sulfanyl Electron-withdrawing nitro and trifluoromethyl groups enhance reactivity.
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole (4-Nitrophenyl)sulfonyl (4-Chlorobenzyl)sulfanyl Sulfonyl group increases polarity; chloro substituent adds steric bulk.
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (4-Nitrophenyl)methanone [3-(Trifluoromethyl)benzyl]sulfanyl Trifluoromethyl at meta position alters steric interactions.
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole (4-Fluorophenyl)sulfonyl (4-Fluorophenyl)methylsulfanyl Fluorine atoms improve metabolic stability and bioavailability.
2-{[(4-Nitrophenyl)methyl]sulfanyl}-4,5-diphenyl-1H-imidazole - (1H-imidazole core, no substituent) [(4-Nitrophenyl)methyl]sulfanyl Diphenyl groups at 4,5-positions increase hydrophobicity.
Key Observations:
  • Sulfanyl vs. Sulfonyl : Sulfanyl (thioether) groups (target compound, ) are less polar than sulfonyl groups (), influencing solubility and membrane permeability.
  • Trifluoromethyl Positioning : The target compound’s 2-(trifluoromethyl)benzoyl group may impose different steric effects compared to the 3-(trifluoromethyl)benzyl group in .
Tautomerism and Spectral Characterization

Compounds with thione-thiol tautomerism (e.g., triazole derivatives in ) exhibit distinct IR bands (e.g., νC=S at ~1247–1255 cm⁻¹). The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s analogues confirms the thione form .

Pharmacological Potential (Inferred from Analogues)

Imidazole derivatives are explored for diverse activities:

  • Antimicrobial/Anti-inflammatory : 4,5-Diphenylimidazoles with alkylthio or hydroxyphenyl groups ().
  • Coordination Chemistry : Imidazolium salts (e.g., ) serve as ligands for metal-organic frameworks. The target compound’s trifluoromethyl and nitro groups may enhance binding to hydrophobic enzyme pockets, though specific data are lacking.

Biological Activity

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a member of the imidazole derivative family, which has garnered attention due to its diverse biological activities. This compound features a complex structure that combines an imidazole ring with functional groups known for their pharmacological potential. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C18H14F3N3O3SC_{18}H_{14}F_3N_3O_3S and a molecular weight of approximately 409.38 g/mol. The presence of both nitrophenyl and trifluoromethyl groups contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to This compound have shown cytotoxic effects against various human cancer cell lines. A study highlighted the cytotoxic potency of similar compounds against cervical and bladder cancer cell lines, with IC50 values ranging from 2.38 to 3.77 µM .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, one derivative demonstrated increased early and late apoptotic cell fractions in treated cervical cancer cells, suggesting a dose-dependent response to the compound .

Enzyme Inhibition

Another area of interest is the potential of this compound as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives can be significantly influenced by their structural features. A comparative analysis of various compounds shows that modifications in substituents can lead to variations in their pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazoleContains two phenyl ringsPotentially enhanced stability
2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleSimilar sulfanyl group but different nitrophenyl positionVariations in biological activity
1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleEthoxy substituent instead of trifluoromethylDifferent pharmacological profiles

These variations illustrate how subtle changes can lead to significant differences in bioactivity.

Case Studies

Several studies have explored the bioactivity of imidazole derivatives:

  • Antitumor Activity : A series of derivatives were tested against human cancer cell lines, revealing promising anticancer properties with specific derivatives showing selective cytotoxicity towards certain cell types .
  • Enzyme Inhibition : Research on related hydrazine derivatives indicated effective inhibition of cholinesterases, suggesting potential for neuroprotective applications .
  • Antimicrobial Properties : Some derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Purity (%)Key Reference
Sulfanyl substitutionK₂CO₃, DMF, 50°C, 12h6895
BenzoylationEt₃N, CH₂Cl₂, 0°C→RT, 6h8298
PurificationColumn chromatography (SiO₂, hexane/EtOAc)99

Q. Table 2: Common Contaminants in Synthesis

ContaminantSourceDetection MethodMitigation Strategy
Unreacted benzoyl chlorideIncomplete acylation¹H NMR (δ 7.8–8.2 ppm)Extended reaction time
Oxidized sulfanyl groupAir exposure during synthesisIR (S=O stretch ~1050 cm⁻¹)Use of inert atmosphere

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